hexadec-11-enoic acid

Pheromone biosynthesis Isomer specificity Lepidoptera

Hexadec-11-enoic acid (also referred to as 11-hexadecenoic acid or palmitvaccenic acid) is a C16 monounsaturated fatty acid characterized by a double bond at the Δ11 position. It is classified as a long-chain fatty acid and is recognized as a key biosynthetic intermediate in the production of lepidopteran sex pheromones, notably in the silkworm Bombyx mori.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 2271-34-3
Cat. No. B164366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexadec-11-enoic acid
CAS2271-34-3
SynonymsC16:1 (cis-11/trans-11) Fatty acid
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)
InChIKeyJGMYDQCXGIMHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:>98%Physical liquid

Hexadec-11-enoic Acid (CAS 2271-34-3): Defining the Pheromone Precursor Landscape for Procurement Decisions


Hexadec-11-enoic acid (also referred to as 11-hexadecenoic acid or palmitvaccenic acid) is a C16 monounsaturated fatty acid characterized by a double bond at the Δ11 position [1]. It is classified as a long-chain fatty acid and is recognized as a key biosynthetic intermediate in the production of lepidopteran sex pheromones, notably in the silkworm Bombyx mori [1][2]. The compound exists in both cis (Z) and trans (E) isomeric forms, with the (Z)-isomer being the biologically relevant configuration for most pheromone pathways [2]. Commercial preparations are typically supplied as a mixture of isomers (e.g., 92% cis, 8% trans) with purity exceeding 98%, and the compound is used exclusively as a research reagent or industrial intermediate, not for direct human application [3].

1 Pheromone pathway precursor studies (Lepidoptera)
2 (Z)-isomer-dependent biosynthetic research workflow
3 Metabolic engineering and microbial lipidomics selection context

Why Generic Substitution of Hexadec-11-enoic Acid Fails: The Δ11 Positional Specificity Constraint


Simple fatty acid interchange is not possible for hexadec-11-enoic acid because its biological function is governed by the precise location of the double bond at carbon 11, which is dictated by the substrate specificity of Δ11-desaturase enzymes [1]. Closely related C16 monounsaturated fatty acids such as palmitoleic acid (C16:1Δ9), sapienic acid (C16:1Δ6), or (E)-hexadec-11-enoic acid exhibit fundamentally different biochemical fates: they are processed by distinct desaturase/elongase systems, yield different downstream pheromone aldehydes and alcohols, and are recognized by different odorant receptors in target insect species [1][2]. The (Z)-isomer specifically serves as the committed precursor for (Z)-11-hexadecenal, a key component of sex pheromone blends in numerous economically important moth pests, whereas the (E)-isomer or Δ9 isomers feed into entirely separate biosynthetic branches and are not functionally interchangeable [2].

Isomer (E)-isomer may not enter conjugated polyene pathways; product profile may shift.
Analog Palmitoleic acid (Δ9) processed by distinct desaturase/elongase systems; downstream signals differ.
Receptor Δ11 aldehyde derivatives recognized by different odorant receptors; blend mismatch risk.

Quantitative Evidence for Hexadec-11-enoic Acid: Head-to-Head Comparator Data for Informed Procurement


Biosynthetic Branching Specificity: (Z)- vs. (E)-11-Hexadecenoic Acid in Manduca sexta Pheromone Glands

In vivo incubation of Manduca sexta pheromone glands with deuterium-labeled (Z)-11-hexadecenoic acid resulted in label incorporation into (Z)-11-hexadecenal and both conjugated diene [(E,Z)- and (E,E)-10,12-hexadecadienal] and triene aldehyde products. In contrast, incubation with identically labeled (E)-11-hexadecenoic acid produced labeled (E)-11-hexadecenal exclusively, with no detectable label in any conjugated diene or triene aldehydes [1]. This demonstrates that only the (Z)-isomer serves as a substrate for the desaturase/isomerase system that generates the complete pheromone bouquet.

Biosynthetic branching
Head-to-head
(Z)-isomer → ≥3 aldehyde products; (E)-isomer → 1 product only
Isomer-specific pathway branching context
M. sexta gland incubation; GC-MS analysis
Pheromone biosynthesis Isomer specificity Lepidoptera

Transgenic Plant Production Titers: (Z)-11-Hexadecenoic Acid Accumulation in Nicotiana spp. Leaves

Transgenic Nicotiana spp. plants engineered with a Δ11-desaturase pathway accumulated (Z)-11-hexadecenoic acid at 17.6% of total fatty acids (TFA) in leaves during the flowering stage, corresponding to a yield of 335 µg per gram of fresh leaf weight . This represents a scalable plant-based production platform that contrasts sharply with the low natural abundance of this fatty acid in unmodified plant oils.

Nicotiana leaf titer
Cross-study
17.6% TFA; 335 µg/g fresh weight
Reported plant-based production benchmark
Data to verify; wild-type comparator not quantified
Plant metabolic engineering Pheromone precursor Sustainable production

Yeast Fermentation Titers: (Z)-Hexadec-11-en-1-ol Production from (Z)-Hexadec-11-enoic Acid Pathway

Engineered Yarrowia lipolytica yeast strains carrying the (Z)-hexadec-11-enoic acid biosynthetic pathway achieved production titers of (Z)-hexadec-11-en-1-ol reaching 2.5 g/L in bioreactor fermentation [1]. The resulting yeast-derived pheromone blend, obtained by oxidation of the fermented fatty alcohols, was demonstrated to be equally effective as conventionally synthesized pheromone for trapping Helicoverpa armigera male moths in cotton field trials [1].

Yeast fermentation titer
Cross-study
2.5 g/L (Z)-hexadec-11-en-1-ol
Supports bio-based supply chain context
Y. lipolytica bioreactor; field parity reported
Metabolic engineering Yeast fermentation Pheromone production

Myxobacterial Membrane Fatty Acid Profile: (Z)-Hexadec-11-enoic Acid as a Dominant Monoene

In the myxobacteria Stigmatella aurantiaca and Myxococcus xanthus, (Z)-hexadec-11-enoic acid (designated 16:1 ω-5 cis) was identified as one of the two main fatty acid components alongside 13-methyltetradecanoic acid (iso-15:0), as determined by GC and GC-MS analysis of total cell extracts [1]. The dominance of this Δ11-monounsaturated fatty acid distinguishes myxobacterial membranes from those of most other bacteria, where Δ9-monounsaturated fatty acids (e.g., palmitoleic acid, C16:1Δ9) or saturated fatty acids typically predominate.

Myxobacterial membrane
Class-level
One of two main FA components; Δ11 dominance vs. typical Δ9
Chemotaxonomic marker context
Qualitative abundance; exact % not reported
Myxobacteria Membrane lipid composition Microbial fatty acids

Seed Oil Accumulation in Engineered Camelina sativa: (Z)-Hexadec-11-enoic Acid as Pheromone Feedstock

Transgenic Camelina sativa seeds engineered to express (Z)-hexadec-11-enoic acid accumulated this fatty acid to 20% of total fatty acids in seed oil, corresponding to approximately 40 g of (Z)-hexadec-11-enoic acid per kg of seed oil [1]. The precursor was successfully isolated, purified, and chemically converted into the final pheromone aldehyde for pest management applications, demonstrating a complete plant-to-pheromone pipeline [1][2].

Camelina seed oil titer
Cross-study
20% TFA; ~40 g/kg seed oil
Reported oilseed engineering benchmark
Source review; wild-type baseline inferred
Oilseed engineering Camelina sativa Pheromone precursor

(11Z)-Hexadec-11-enal Synergism in Diatraea saccharalis Pheromone Blend: Functional Consequence of the Δ11 Acid Precursor

In wind tunnel bioassays with Diatraea saccharalis (sugarcane borer), the aldehyde derivative (11Z)-hexadec-11-enal — the direct enzymatic product of (Z)-hexadec-11-enoic acid — significantly enhanced male moth attraction when blended with the major pheromone component (9Z,11E)-hexadeca-9,11-dienal [1]. A two-component blend of 100 pg total (in a 10:1 ratio of dienal to monoenal) was as attractive as natural pheromone extract from three female glands, whereas (9Z,11E)-hexadeca-9,11-dienal alone elicited upwind orientation in only a minority of tested males at all doses tested [1].

Synergism in blend
Head-to-head
Blend with (11Z)-enal matched 3-gland extract; dienal alone gave minority response
Essential synergist role context
D. saccharalis wind tunnel; 10:1 ratio
Pheromone synergism Wind tunnel bioassay Sugarcane borer

High-Impact Application Scenarios for Hexadec-11-enoic Acid Driven by Quantitative Evidence


Pheromone Blend Formulation for Moth Pest Monitoring and Mating Disruption

Hexadec-11-enoic acid serves as the critical biosynthetic precursor for (Z)-11-hexadecenal, a synergist component that — when added at a 10:1 ratio to the major dienal component — restores full attractiveness of the pheromone blend to levels equivalent to natural female gland extracts in Diatraea saccharalis . This functional requirement makes the (Z)-isomer of hexadec-11-enoic acid indispensable for formulating species-specific pheromone lures for monitoring and mating disruption of sugarcane borer and related moth pests. The demonstrated field equivalence of yeast-fermented and plant-derived pheromones produced via this precursor further validates its central role in sustainable, bio-based pheromone supply chains .

Metabolic Engineering Platform Development for Bio-Based Pheromone Production

The quantitative production benchmarks established for (Z)-hexadec-11-enoic acid — 17.6% of TFA (335 µg/g fresh weight) in Nicotiana leaves, 20% of TFA (~40 g/kg oil) in Camelina seeds, and 2.5 g/L of the derived alcohol in Yarrowia lipolytica fermentation — provide validated comparator data for metabolic engineering programs . Researchers and industrial biotechnology groups procuring this compound for use as an analytical standard or pathway intermediate can benchmark their own production strains against these published titers. The (Z)-isomer is the required substrate because only this configuration enters the desaturase/isomerase pathway leading to conjugated diene and triene pheromone components in species such as Manduca sexta .

Microbial Lipidomics and Chemotaxonomic Marker Studies in Myxobacteria

In myxobacteria such as Stigmatella aurantiaca and Myxococcus xanthus, (Z)-hexadec-11-enoic acid is one of the two dominant fatty acids in total cellular lipids, distinguishing these organisms from most other bacteria where Δ9-monounsaturated or saturated C16 fatty acids predominate . Researchers studying myxobacterial membrane biology, Δ11-desaturase evolution, or using fatty acid profiling for taxonomic identification require authentic (Z)-hexadec-11-enoic acid as a quantitative GC-MS standard. The high purity (>98%) commercial preparation containing both cis and trans isomers (92:8 ratio) is suitable for use as a reference standard in these applications .

Isomer-Specific Biosynthetic Studies in Insect Pheromone Gland Biology

The all-or-none difference in biosynthetic fate between (Z)- and (E)-11-hexadecenoic acid — where only the (Z)-isomer yields conjugated polyene pheromone components in Manduca sexta — makes the (Z)-isomer the essential substrate for any research program investigating lepidopteran pheromone biosynthetic pathways . This isomer-specificity has been experimentally validated using deuterium-labeled precursors with GC-MS analysis, providing a rigorous framework for tracer studies. Researchers procuring this compound for in vivo or in vitro desaturase/isomerase assays must verify the isomeric composition of their material, as preparations containing significant (E)-isomer contamination will fail to produce the full spectrum of expected products .

Application
Selection Property
Validation Focus
Pheromone blend formulation studies
Isomer-dependent synergist context
Blend ratio and field-attraction endpoints
Metabolic engineering platform development
Reported titer benchmark data
Plant/yeast production strain comparison
Microbial lipidomics and chemotaxonomy
Authentic Δ11 FA standard
GC-MS retention and mass spectral match
Pheromone gland biosynthetic pathway research
Isomer-specific substrate requirement
Desaturase/isomerase product profiling

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